BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (4-Tetrazol-1-yl-
phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (4-Tetrazol-1-yl-phenyl)-acetic acid

Cat. No.: B1269748

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (4-
Tetrazol-1-yl-phenyl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry
and materials science. This document is designed to be a living resource, consolidating
available technical data and outlining methodologies for its synthesis and analysis.

Chemical Identity and Physical Properties

(4-Tetrazol-1-yl-phenyl)-acetic acid is a white to off-white solid compound. The tetrazole ring,
a bioisostere of the carboxylic acid functional group, imparts unique electronic and metabolic
properties, making it a valuable moiety in drug design.

Table 1: Core Chemical and Physical Data
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Property Value Source(s)

IUPAC Name 2-(4-(1H-tetrazol-1- N/A
yl)phenyl)acetic acid

CAS Number 462068-57-1 [1][21[3]

Molecular Formula CoHsN4O2 [1112][3]

Molecular Weight 204.19 g/mol [2]

Appearance Solid [1]

Melting Point 173-175 °C [4]

Density 1.45 g/cm3 [4]

Spectroscopic and Analytical Data

Definitive characterization of (4-Tetrazol-1-yl-phenyl)-acetic acid relies on a combination of

spectroscopic techniques. While specific spectra for this compound are not widely published in

publicly accessible databases, data for structurally related compounds can provide valuable

comparative insights. Commercial suppliers may provide compound-specific data upon

request[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the

lone proton on the tetrazole ring. The splitting patterns and chemical shifts of the phenyl

protons would indicate a para-substitution pattern.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid

carbon, the carbons of the phenyl and tetrazole rings, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional

groups present in the molecule. Key expected vibrations include:
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Broad O-H stretch from the carboxylic acid.

C=0 stretch of the carboxylic acid.

C=C and C-H stretches of the aromatic ring.

N=N and C-N stretches associated with the tetrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation
pattern can provide structural information, showing characteristic losses of the carboxylic acid
group and fragmentation of the heterocyclic and aromatic rings.

Synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid

A plausible and commonly employed synthetic route to (4-Tetrazol-1-yl-phenyl)-acetic acid
involves the formation of the tetrazole ring from a corresponding amine precursor. The following
is a proposed, logical synthesis protocol based on established methodologies for tetrazole
formation.

Proposed Synthetic Pathway

Step 1: Diazotization

4-Aminophenylacetic acid Diazonium Salt Intermediate

Step 3: Cycloaddition

NaNOz, HCI
0-5°C

Step 2: Azide Formation
= 4-Azidophenylacetic acid tiethyl orthoformate, Acetic Aci

(—

(4-Tetrazol-1-yl-phenyl)-acetic acid)

Click to download full resolution via product page

Caption: Proposed synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid.

Detailed Experimental Protocol

Materials:
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* 4-Aminophenylacetic acid[7]

e Sodium nitrite (NaNO2)

e Hydrochloric acid (HCI)

e Sodium azide (NaNs)

 Triethyl orthoformate

» Glacial acetic acid

o Appropriate organic solvents (e.g., water, ethanol)

Step 1: Diazotization of 4-Aminophenylacetic acid

e Suspend 4-aminophenylacetic acid in an aqueous solution of hydrochloric acid.
e Cool the mixture to 0-5 °C in an ice bath with constant stirring.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the
temperature below 5 °C.

o Continue stirring for 30 minutes at this temperature to ensure complete formation of the
diazonium salt.

Causality: The diazotization reaction, a cornerstone of aromatic chemistry, converts the primary
amine into a highly reactive diazonium group. This group is an excellent leaving group (as N2
gas), facilitating subsequent nucleophilic substitution.

Step 2: Formation of 4-Azidophenylacetic acid
 In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

o Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution.
Vigorous nitrogen evolution will be observed.

 Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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e The resulting 4-azidophenylacetic acid may precipitate or can be extracted with a suitable
organic solvent.

Causality:The azide anion (Ns~) acts as a nucleophile, displacing the diazonium group to form
the aryl azide. This reaction is typically efficient and high-yielding.

Step 3: [3+2] Cycloaddition to form the Tetrazole Ring

o Dissolve the crude 4-azidophenylacetic acid in a mixture of triethyl orthoformate and glacial
acetic acid.

o Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture and pour it into ice water.
o The precipitated solid, (4-Tetrazol-1-yl-phenyl)-acetic acid, can be collected by filtration.

» Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain
the pure compound.

Causality:This step is a formal [3+2] cycloaddition reaction. The orthoformate, in the presence
of an acid catalyst, reacts with the terminal nitrogen of the azide to initiate ring closure, forming
the stable 1-substituted tetrazole ring.

Reactivity and Stability

Tetrazole-containing compounds are known to be high-energy materials. While (4-Tetrazol-1-
yl-phenyl)-acetic acid itself is not classified as an explosive, precautions should be taken.

o Thermal Stability: The compound is a solid with a relatively high melting point, suggesting
moderate thermal stability. However, decomposition at elevated temperatures may be
vigorous.

o Chemical Stability: The compound is stable under normal laboratory conditions. Strong
oxidizing or reducing agents should be avoided. The tetrazole ring is generally resistant to
metabolic degradation, a property often exploited in drug design.
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e Hazards: The primary hazards are irritation to the skin and eyes (H315, H319)[8]. It is also
classified as a flammable solid (H228)[8]. As with many fine organic powders, there is a
potential for dust explosion.

Potential Pharmacological Applications

While specific pharmacological studies on (4-Tetrazol-1-yl-phenyl)-acetic acid are not
extensively reported in the literature, the broader class of tetrazole derivatives has shown a
wide range of biological activities. This suggests that the title compound could be a valuable
scaffold for drug discovery.

Diagram of Potential Pharmacological Relevance

Click to download full resolution via product page
Caption: Potential pharmacological roles of (4-Tetrazol-1-yl-phenyl)-acetic acid.

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and other
biologically active phenylacetic acid derivatives warrants further investigation into its potential
analgesic, anti-inflammatory, and other therapeutic effects[9][10].

Analytical Methodologies

For the quality control and analysis of (4-Tetrazol-1-yl-phenyl)-acetic acid, High-Performance
Liquid Chromatography (HPLC) is the method of choice.

Recommended HPLC Method
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A reverse-phase HPLC method would be suitable for the analysis of this compound. The
following is a general protocol that can be optimized for specific applications.

Table 2: General HPLC Parameters

Parameter Recommended Condition

C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5

Column
um)
) A: 0.1% Phosphoric Acid or Formic Acid in
Mobile Phase o
WaterB: Acetonitrile or Methanol
) A suitable gradient from high aqueous to high
Gradient _
organic
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 pL
Column Temperature 30°C

Self-Validating System:The inclusion of an internal standard and the analysis of a reference
standard of known purity are crucial for method validation. System suitability parameters such
as peak asymmetry, theoretical plates, and reproducibility of injections should be established to
ensure the reliability of the results.

Conclusion

(4-Tetrazol-1-yl-phenyl)-acetic acid is a compound with significant potential in various
scientific fields, particularly in medicinal chemistry. This guide has consolidated the available
data on its chemical and physical properties and provided a logical framework for its synthesis
and analysis. Further research is warranted to fully elucidate its spectroscopic characteristics,
optimize its synthesis, and explore its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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